N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide
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Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Analytical Detection
- Metabolic Pathways : Research has delved into the metabolism of novel synthetic cannabinoids, including compounds structurally akin to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, emphasizing the formation of mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites, through human liver microsome incubation. These metabolites are crucial for the detection of substance abuse, highlighting the resilience of the amide bond against metabolic cleavage and the significance of hydroxylation processes (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Pharmacological Properties
- Anticancer Potential : A series of compounds, including those structurally similar to this compound, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds showed encouraging anticancer activity, suggesting the importance of the indole and thiophene structures in therapeutic applications (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).
Chemical Synthesis
- Synthetic Approaches : Studies have reported on the synthesis of indole-2-carboxamides with diverse functionalities, demonstrating methods for creating compounds with potential therapeutic properties. These syntheses involve various chemical strategies to introduce functional groups, which could be relevant for enhancing the biological activity of molecules like this compound (Unangst, Connor, & Miller, 1996).
Enzyme Inhibition
- Histone Deacetylase Inhibition : Compounds bearing an indole-2-carboxamide moiety have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), demonstrating the potential to ameliorate Alzheimer's disease phenotypes. This suggests the therapeutic relevance of chemical modifications on the indole scaffold for targeting specific enzymes involved in disease pathogenesis (Lee et al., 2018).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-9-6-13(15-7-10-23-12-15)5-8-19-18(22)17-11-14-3-1-2-4-16(14)20-17/h1-4,7,10-13,20-21H,5-6,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCWWOHDUNAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.